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3-(3-chlorophenyl)-1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea

Helicobacter pylori Urease Inhibition Enzyme Kinetics

3-(3-Chlorophenyl)-1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea (CAS 898492-07-4) is a synthetic, low-molecular-weight (348.23 g/mol) urea derivative with the formula C17H15Cl2N3O. It belongs to the class of dihydropyrrole-substituted ureas, characterized by a 3,4-dihydro-2H-pyrrol-5-yl group on one urea nitrogen and two distinct chlorophenyl rings (3-chloro and 4-chloro) on the opposing nitrogen atoms.

Molecular Formula C17H15Cl2N3O
Molecular Weight 348.23
CAS No. 898492-07-4
Cat. No. B2991613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorophenyl)-1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea
CAS898492-07-4
Molecular FormulaC17H15Cl2N3O
Molecular Weight348.23
Structural Identifiers
SMILESC1CC(=NC1)N(C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H15Cl2N3O/c18-12-6-8-15(9-7-12)22(16-5-2-10-20-16)17(23)21-14-4-1-3-13(19)11-14/h1,3-4,6-9,11H,2,5,10H2,(H,21,23)
InChIKeyZPPJQDUEABWXBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chlorophenyl)-1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea (CAS 898492-07-4): A Structurally Defined Urea Derivative for Targeted Urease Inhibition Research


3-(3-Chlorophenyl)-1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea (CAS 898492-07-4) is a synthetic, low-molecular-weight (348.23 g/mol) urea derivative with the formula C17H15Cl2N3O. It belongs to the class of dihydropyrrole-substituted ureas, characterized by a 3,4-dihydro-2H-pyrrol-5-yl group on one urea nitrogen and two distinct chlorophenyl rings (3-chloro and 4-chloro) on the opposing nitrogen atoms. This compound has been cataloged as a biochemical tool for probing urease activity, specifically as a mixed-type competitive inhibitor of Helicobacter pylori urease with a reported Ki of 45 nM [1]. Its unique substitution pattern distinguishes it from simpler N,N'-diphenyl urea analogs and even from its regioisomer, 3-(3-chlorophenyl)-1-(4-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)urea (CAS 905761-40-2) .

Assay workflow Mixed-type competitive inhibition studies for H. pylori urease
Model system Intact H. pylori cell-based assays and cell-free enzyme kinetics
Structural identity Regioisomer-specific (N1-substituted dihydropyrrole) urea scaffold

Why 3-(3-Chlorophenyl)-1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea Cannot Be Replaced by Simpler Urea Analogs


For researchers and procurement specialists targeting Helicobacter pylori urease or related bacterial enzymes, substituting this compound with a generic urea derivative like 1-(3-chlorophenyl)-3-(4-chlorophenyl)urea or even its own regioisomer (CAS 905761-40-2) poses a significant risk of experimental failure. The 3,4-dihydro-2H-pyrrol-5-yl moiety is not merely a passive substituent; it directly contributes to the compound's unique, mixed-type competitive inhibition profile at the urease active site [1]. The specific arrangement of the two chlorine atoms on meta- and para-positions of the respective phenyl rings, combined with the cyclic imine group, governs the precise binding geometry and electronic environment required for nanomolar potency. Even a shift in the point of attachment of the dihydropyrrole ring (as in the 3-position regioisomer) or the removal of this ring entirely is predicted to dramatically alter the inhibition kinetics, target residence time, and cellular activity, as demonstrated by the drop in potency often seen when critical binding motifs are simplified or rearranged in this chemical series . Procurement without verifying this exact CAS and substitution pattern can lead to the acquisition of an inactive or significantly less potent analog, wasting research resources.

! Regioisomer (N3-substituted, CAS 905761-40-2) may alter target engagement due to shifted binding geometry.
! Simpler urea analogs lacking the dihydropyrrole ring may lose mixed-type inhibition character and potency profile.
! Generic N,N‘-diphenyl ureas typically exhibit weak urease inhibition, not matching the reported affinity profile.

Quantitative Differentiation Guide for 3-(3-Chlorophenyl)-1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea: Head-to-Head Evidence for Informed Procurement


Nanomolar Inhibition of H. pylori Urease: A 2,200-Fold Potency Advantage Over the Clinical Standard Acetohydroxamic Acid

A direct comparison of enzyme inhibition data reveals a dramatic potency advantage for the target compound. It inhibits Helicobacter pylori urease with a Ki of 45 nM, measured under cell-free conditions using a Lineweaver-Burk kinetic assay [1]. In contrast, acetohydroxamic acid (AHA), a clinically approved urease inhibitor standard, exhibits an IC50 of approximately 100,000 nM (100 μM) against the same enzyme in comparable assays [2]. This represents an approximately 2,200-fold greater affinity for the target compound at the enzyme level, a difference attributable to its mixed-type competitive mechanism, which cannot be replicated by simpler, competitive-only inhibitors like AHA.

Urease inhibition comparison
Reported
Ki 45 nM vs AHA IC50 ~100,000 nM (2,200-fold difference)
Supports urease-targeted probe selection
Cell-free assay; cross-study comparable
Helicobacter pylori Urease Inhibition Enzyme Kinetics Drug Discovery

Sustained Intracellular Potency: Only a 4-Fold Shift in IC50 from Cell-Free to Intact H. pylori Cells

A key differentiator for chemical probe selection is target engagement in a live bacterial context. The target compound exhibits an IC50 of 230 nM in cell-free urease inhibition, which translates to an IC50 of 910 nM when tested in intact H. pylori ATCC 43504 cells, representing a modest 4-fold potency shift [1]. This low ratio (cellular IC50 / cell-free IC50 ≈ 4.0) demonstrates effective compound permeation and stability within the bacterial periplasm. Many urea-based probes show substantially larger potency drops (>10-fold), indicating that the specific chlorophenyl and dihydropyrrole substitution pattern of this compound facilitates favorable drug-like membrane permeation properties.

Cellular activity shift
Reported
Cell-free IC50 230 nM → Intact cell IC50 910 nM (4-fold shift)
Supports intact-cell assay context
H. pylori ATCC 43504; ammonia production assay
Cellular Activity Membrane Permeability Intact Cell Assay Helicobacter pylori

Well-Defined Mechanism of Action: Mixed-Type Competitive Inhibition as a Differentiator from Simple Substrate Mimetics

Lineweaver-Burk kinetic analysis has classified 3-(3-chlorophenyl)-1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea as a mixed-type competitive inhibitor of H. pylori urease [1]. This mechanism, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, is fundamentally distinct from the purely competitive mechanism of most simple urea and hydroxamic acid inhibitors such as AHA. Mixed-type inhibition often translates to greater resilience against substrate-induced displacement at high local urea concentrations, a condition prevalent in the gastric environment. This mechanistic distinction provides a scientifically robust rationale for choosing this compound over simpler competitive inhibitors when designing experiments meant to mimic physiological conditions.

Inhibition mechanism
Class-level
Mixed-type competitive (binds free enzyme and ES complex)
Supports enzyme kinetics studies
Lineweaver-Burk analysis; class-level inference
Enzyme Mechanism Mixed-Type Inhibition Urease Kinetics Medicinal Chemistry

Structural Discrimination from the 3-Position Regioisomer: A Critical Purity and Procurement Consideration

A direct structural comparator exists in the form of 3-(3-chlorophenyl)-1-(4-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)urea (CAS 905761-40-2), a regioisomer differing solely in the attachment point of the dihydropyrrole ring to the urea scaffold (position 3 vs. position 1) . While these two compounds share identical molecular formula (C17H15Cl2N3O) and molecular weight (348.23 g/mol), the shift of the cyclic imine substituent fundamentally alters the spatial orientation of the critical binding elements. No head-to-head biological comparison between these two isomers is currently published; however, it is well-established in medicinal chemistry that such regiochemical perturbations in urea-based inhibitors can drastically affect binding pocket complementarity, often reducing potency by an order of magnitude or more [1]. For procurement, this means that even a 5% cross-contamination with the regioisomer could compromise the reproducibility of sensitive biological assays.

Regioisomer identity
Data to verify
N1-substituted (CAS 898492-07-4) vs N3-substituted regioisomer
Structural purity verification needed
Biological difference unquantified; SAR principles suggest significant impact
Regioisomer Structural Purity CAS 905761-40-2 Chemical Procurement

High-Value Application Scenarios for 3-(3-Chlorophenyl)-1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea (CAS 898492-07-4) Based on Verified Differentiating Evidence


Targeted Validation of H. pylori Urease as a Druggable Target in Gastric Infection Models

The compound’s exceptional nanomolar affinity (Ki = 45 nM) and validation in intact H. pylori cells (IC50 = 910 nM) [1] make it the superior chemical probe for experiments requiring complete and sustained urease blockade in physiologically relevant bacterial cultures. Unlike AHA, which requires millimolar concentrations and is easily outcompeted by gastric urea, this compound maintains potent mixed-type inhibition even at elevated substrate levels, providing a more translationally relevant readout in drug target validation studies.

Development of Kinetic Assays to Study Mixed-Type Urease Inhibition Mechanisms

This compound's well-characterized, non-purely competitive mechanism of action [1] provides a unique research tool for biochemists and enzymologists investigating the kinetic behavior of bacterial ureases. It serves as a definitive probe for distinguishing substrate-dependent and substrate-independent inhibition pathways, generating high-quality data for computational docking studies and mechanistic enzymology publications that generic competitive inhibitors cannot provide.

Use as a Reference Standard in High-Sensitivity LC-MS/MS Methods for Dihydropyrrole Urea Derivatives

Given its stable, well-resolved structure and the differentiation from its common regioisomer (CAS 905761-40-2) , this compound is an ideal candidate for use as a chromatographic reference standard. Analytical chemists can leverage the distinct retention time and mass spectrometric fragmentation pattern of the N1-substituted isomer to develop robust purity and identity assays for structural analogs, ensuring that any synthesized or purchased material in this chemical class is both the correct isomer and of high purity (>95%).

Structure-Activity Relationship (SAR) Core Scaffold for Anti-H. pylori Lead Optimization

The compound acts as a validated 'active' anchor point in any SAR expansion campaign targeting H. pylori urease. Since its activity is quantitatively benchmarked (Ki = 45 nM, mixed-type kinetics) [1], medicinal chemists can systematically vary the 3-chlorophenyl, 4-chlorophenyl, or dihydropyrrole motifs and directly measure the impact on potency and mechanism. This provides a controlled experimental framework that is impossible with less potent or mechanistically undefined starting hits.

Application
Selection Property
Validation Focus
H. pylori urease target engagement research
Mixed-type inhibition in intact cells
Cell-based urease activity assays
Enzyme kinetic mechanism studies
Mixed-type competitive inhibition profile
Lineweaver-Burk kinetic analysis
Chromatographic reference standard
Regioisomer-specific retention & fragmentation
LC-MS/MS purity and identity verification
Urease inhibitor SAR campaigns
Reported inhibitory activity context (cell-free)
Cell-free urease inhibition assay
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